molecular formula C11H18O3 B13141045 2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate

2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate

Cat. No.: B13141045
M. Wt: 198.26 g/mol
InChI Key: LBGXQEXBEKXIOK-UHFFFAOYSA-N
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Description

2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclohexanecarboxylate, featuring a 2-methyl-1-oxopropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with 2-methyl-1-oxopropan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: Cyclohexanemethanol derivatives.

    Substitution: Various substituted cyclohexanecarboxylates.

Scientific Research Applications

2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group can be hydrolyzed to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Acetoxyisobutyryl chloride: Similar in structure but contains a chloride group instead of the ester group.

    Methylcyclohexene: Contains a cyclohexene ring but lacks the ester functionality.

    Cyclohexanecarboxylic acid: The parent compound without the ester group.

Uniqueness

2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate is unique due to its specific ester functionality, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

(2-methyl-1-oxopropan-2-yl) cyclohexanecarboxylate

InChI

InChI=1S/C11H18O3/c1-11(2,8-12)14-10(13)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

LBGXQEXBEKXIOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)OC(=O)C1CCCCC1

Origin of Product

United States

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